Cas no 1019510-57-6 (N-butyl-2,5-difluoroaniline)
N-butyl-2,5-difluoroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-butyl-2,5-difluoro-
- N-butyl-2,5-difluoroaniline
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- Inchi: 1S/C10H13F2N/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3
- InChI Key: FPPZCENTPYZQSQ-UHFFFAOYSA-N
- SMILES: C1(NCCCC)=CC(F)=CC=C1F
Computed Properties
- Exact Mass: 185.102
- Monoisotopic Mass: 185.102
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
N-butyl-2,5-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164847-0.05g |
N-butyl-2,5-difluoroaniline |
1019510-57-6 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-164847-0.1g |
N-butyl-2,5-difluoroaniline |
1019510-57-6 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-164847-0.25g |
N-butyl-2,5-difluoroaniline |
1019510-57-6 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-164847-0.5g |
N-butyl-2,5-difluoroaniline |
1019510-57-6 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-164847-1.0g |
N-butyl-2,5-difluoroaniline |
1019510-57-6 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-164847-2.5g |
N-butyl-2,5-difluoroaniline |
1019510-57-6 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-164847-5.0g |
N-butyl-2,5-difluoroaniline |
1019510-57-6 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-164847-10.0g |
N-butyl-2,5-difluoroaniline |
1019510-57-6 | 10g |
$3131.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022235-1g |
N-Butyl-2,5-difluoroaniline |
1019510-57-6 | 95% | 1g |
¥1953.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022235-5g |
N-Butyl-2,5-difluoroaniline |
1019510-57-6 | 95% | 5g |
¥5656.0 | 2024-04-18 |
N-butyl-2,5-difluoroaniline Suppliers
N-butyl-2,5-difluoroaniline Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on N-butyl-2,5-difluoroaniline
Introduction to N-butyl-2,5-difluoroaniline (CAS No. 1019510-57-6)
N-butyl-2,5-difluoroaniline, a compound with the chemical formula C9H11ClF2N, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound is characterized by its N-butyl side chain and the presence of two fluoro substituents at the 2 and 5 positions of the aniline ring. Its unique structural features make it a valuable intermediate in the synthesis of various biologically active molecules.
The CAS no. 1019510-57-6 assigned to N-butyl-2,5-difluoroaniline underscores its distinct identity within the chemical registry. This numbering system ensures precise identification and differentiation from other compounds, which is crucial in academic research, industrial applications, and regulatory compliance. The compound's molecular structure, featuring a benzene ring substituted with fluoro groups and a butyl group attached to the nitrogen atom, contributes to its reactivity and potential utility in drug development.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in designing novel therapeutic agents. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. N-butyl-2,5-difluoroaniline exemplifies this trend, as its structure suggests potential applications in the development of drugs targeting neurological disorders, infectious diseases, and cancer.
In particular, the fluoro substituents in N-butyl-2,5-difluoroaniline play a critical role in modulating its chemical behavior. Fluorine atoms are known for their ability to enhance the metabolic stability of molecules by resisting nucleophilic attack and enzymatic degradation. This property is particularly valuable in drug design, where maintaining the integrity of a molecule throughout its biological cycle is essential for efficacy. Additionally, the N-butyl group contributes to the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigation.
Current research in the field of fluorinated anilines has revealed several interesting applications. For instance, studies have demonstrated that compounds similar to N-butyl-2,5-difluoroaniline can serve as scaffolds for developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. The structural features of N-butyl-2,5-difluoroaniline may enable it to interact with kinase active sites effectively, potentially leading to the discovery of new anticancer agents.
Another area of interest is the use of fluorinated anilines in antimicrobial drug development. The unique electronic properties of fluorine atoms can influence the binding affinity of molecules to bacterial enzymes and receptors. This has led to investigations into whether N-butyl-2,5-difluoroaniline or its derivatives could be effective against resistant strains of bacteria. Preliminary studies suggest that such compounds may disrupt essential bacterial processes without causing significant toxicity to human cells.
The synthesis of N-butyl-2,5-difluoroaniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated precursors followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these reactions, making it feasible to produce larger quantities of the compound for research purposes.
In conclusion, N-butyl-2,5-difluoroaniline (CAS No. 1019510-57-6) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features, including the presence of fluoro substituents and an N-butyl side chain, make it a valuable intermediate for synthesizing biologically active molecules. Recent research highlights its potential use in developing drugs for neurological disorders、infectious diseases、and cancer. As our understanding of fluorinated compounds continues to grow,the applications of N-butyl-2,5-difluoroaniline are likely to expand,leading to new therapeutic breakthroughs.
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